2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]aceticaciddihydrochloride
Description
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a chemical compound that features a pyrazole ring and an azetidine ring
Properties
Molecular Formula |
C8H13Cl2N3O2 |
|---|---|
Molecular Weight |
254.11 g/mol |
IUPAC Name |
2-(3-pyrazol-1-ylazetidin-3-yl)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H11N3O2.2ClH/c12-7(13)4-8(5-9-6-8)11-3-1-2-10-11;;/h1-3,9H,4-6H2,(H,12,13);2*1H |
InChI Key |
XFUZQSMGCHOZFU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(CC(=O)O)N2C=CC=N2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of azetidinone intermediates, which are then functionalized with pyrazole derivatives under controlled conditions . The reaction conditions often include the use of catalysts such as Rhodium (III) and solvents that facilitate the C-H bond functionalization .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of new compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(azetidin-3-yl)-1H-pyrazol-3-amine trifluoroacetic acid
- 3-[(1H-pyrazol-4-yl)oxy]pyrazin-2-amine
- 2-(3-(4-(3H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)-1-(ethylsulfonyl)azetidin-3-yl)acetonitrile
Uniqueness
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is unique due to its specific combination of the pyrazole and azetidine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Biological Activity
2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure comprising a pyrazole ring, an azetidine ring, and an acetic acid moiety. Its molecular formula is , with a molecular weight of approximately 232.10 g/mol. The compound exists as a dihydrochloride salt, which may influence its solubility and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C8H11Cl2N3O2 |
| Molecular Weight | 232.10 g/mol |
| IUPAC Name | 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride |
| CAS Number | 1702010-08-9 |
The biological activity of 2-[3-(1H-pyrazol-1-yl)azetidin-3-yl]acetic acid dihydrochloride is primarily attributed to its interaction with various biochemical targets. The pyrazole moiety is known for its ability to engage with enzymes and receptors, potentially modulating their activity. The azetidine ring may enhance binding affinity and selectivity due to its conformational flexibility.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives like celecoxib.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Biological Activities
Recent studies have highlighted a range of biological activities associated with pyrazole derivatives, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.
Anti-inflammatory Activity
Research indicates that compounds containing the pyrazole structure exhibit significant anti-inflammatory effects. For instance, studies have shown that similar compounds can reduce inflammation in animal models by inhibiting cyclooxygenase (COX) enzymes .
Anticancer Potential
The anticancer properties of pyrazole derivatives are also noteworthy. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspase pathways .
Antimicrobial Effects
Some pyrazole derivatives have exhibited antimicrobial activity against various pathogens, suggesting potential applications in treating infections .
Case Studies
Several case studies have been conducted to evaluate the biological activity of related pyrazole compounds:
- Study on Pyrazole Derivatives : A comprehensive study published in PubMed evaluated the biological activities of various pyrazole derivatives, noting their effectiveness against inflammatory diseases and their potential as anticancer agents .
- In Vivo Studies : Animal model studies demonstrated that specific pyrazole compounds significantly reduced tumor size and inflammation markers when administered at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
